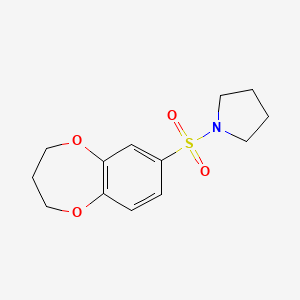

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” is a derivative of 3,4-dihydro-2H-1,5-benzodioxepin . The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 and is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, has a linear formula of C9H10O2 . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis

The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, is a solid or liquid at room temperature . More specific physical and chemical properties of “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” are not available in the current resources.Applications De Recherche Scientifique

Crystal Structure Analysis

The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” is interesting not only from synthetic and structural viewpoints, but also from a pharmacological one . The crystal structure of this compound was determined by the X-ray diffraction method . This analysis revealed a multiple weak-interaction network, which is crucial for understanding the properties of the compound .

Synthesis of Tetrasubstituted Dibenzo-14-crown-4 Derivatives

During the effort to synthesize tetrasubstituted dibenzo-14-crown-4 derivatives, the diethyl ester of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid was also prepared . This process involves the use of “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” as a key intermediate .

Development of Biotransamination Reactions

The compound has been used in the development of biotransamination reactions . Amine transaminases were applied in the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one, finding suitable enzymes for accessing both target amine enantiomers in high conversion and enantiomeric excess values .

Stereoselective Synthesis of Chiral Amines

The stereoselective synthesis of chiral amines is an appealing task in modern organic chemistry . In this context, “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” plays a crucial role due to the straightforward conversion of prochiral and racemic ketones into enantiopure amines .

Anti-Cancer Agents Design

The compound has been used in the design of novel anti-cancer agents . The root-mean-square deviation (RMSD) value of the optimum pose was maintained less than 1Å of the related crystal pose, and the crystal structure of 3EFJ was optimized with polar hydrogen atoms and CHARMm force field .

Identification of Species-Selective Inhibitors

The differences in the inhibitor binding site have been explored to design species-selective inhibitors . The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” has been used in this research to understand the remarkable activity against the blood and liver stages of P. falciparum .

Safety and Hazards

The safety information for 3,4-dihydro-2H-1,5-benzodioxepin indicates that it has a GHS07 signal word of warning . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s important to note that safety and hazards can vary between different derivatives of a compound.

Propriétés

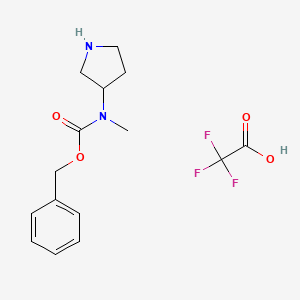

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-19(16,14-6-1-2-7-14)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFRZAYKXFPDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)